Diethyl(piperidin-4-ylmethyl)amine

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Diethyl(piperidin-4-ylmethyl)amine (CAS 116905‑90‑9), systematically named N‑ethyl‑N‑(piperidin‑4‑ylmethyl)ethanamine, is a saturated heterocyclic building block with molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g·mol⁻¹. It features a secondary piperidine nitrogen (pKa ~10.5, predicted) and a tertiary diethylamino group separated by a methylene spacer, yielding a moderate lipophilicity profile (XLogP3 = 1.3) and a low topological polar surface area (TPSA = 15.3 Ų) that facilitates blood‑brain barrier permeability predictions.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 116905-90-9
Cat. No. B052195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(piperidin-4-ylmethyl)amine
CAS116905-90-9
SynonymsN,N-diethyl-N-(piperidin-4-ylmethyl)amine
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCNCC1
InChIInChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3
InChIKeyNBCRICNNRIGTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(piperidin-4-ylmethyl)amine (CAS 116905-90-9): Procurement-Grade Physicochemical and Structural Baseline


Diethyl(piperidin-4-ylmethyl)amine (CAS 116905‑90‑9), systematically named N‑ethyl‑N‑(piperidin‑4‑ylmethyl)ethanamine, is a saturated heterocyclic building block with molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g·mol⁻¹ [1]. It features a secondary piperidine nitrogen (pKa ~10.5, predicted) and a tertiary diethylamino group separated by a methylene spacer, yielding a moderate lipophilicity profile (XLogP3 = 1.3) and a low topological polar surface area (TPSA = 15.3 Ų) that facilitates blood‑brain barrier permeability predictions [1][2]. Commercially, the compound is supplied as a liquid at ≥95% purity (Sigma‑Aldrich/Enamine, AKSci, Santa Cruz Biotechnology) and is primarily utilised as a key intermediate in medicinal chemistry campaigns targeting CNS receptors, kinase inhibitors, and platelet P2Y₁₂ antagonists .

Why Diethyl(piperidin-4-ylmethyl)amine Cannot Be Interchanged with Positional Isomers, Chain-Length Analogs, or Primary Amine Congeners


Piperidine‑based amine building blocks with identical molecular formulas (C₁₀H₂₂N₂) but differing substitution patterns—such as the 2‑substituted (CAS 64168‑09‑8) or 3‑substituted (CAS 120990‑84‑3) positional isomers—present distinct spatial arrangements of the basic nitrogen lone pair, differentially influencing metal‑chelation geometry, receptor‑ligand binding poses, and regio‑outcomes in downstream derivatisation [1]. Furthermore, exchange with primary amine analogs (e.g., 4‑aminomethylpiperidine, CAS 7144‑05‑0, pKa ~10.53) eliminates the tertiary amine pharmacophore, directly compromising CNS‑relevant properties such as permeability and metabolic stability [2]. Even subtle homologation (e.g., 4‑diethylamino‑piperidine, CAS 143300‑64‑5, lacking the methylene spacer) alters the conformational flexibility and electronic environment of the amine, known to strongly affect cholinesterase inhibition potency and selectivity in structure‑activity relationship (SAR) studies [3].

Diethyl(piperidin-4-ylmethyl)amine: Quantitative Comparative Evidence for Procurement Decisions


Positional Isomer Differentiation: 4‑Substituted Piperidine Regioisomer Exhibits Unique Physicochemical and Biological Properties

Diethyl(piperidin-4-ylmethyl)amine (4‑substituted; CAS 116905‑90‑9) is one of three constitutional isomers sharing the formula C₁₀H₂₂N₂, alongside the 2‑substituted isomer (CAS 64168‑09‑8) and the 3‑substituted isomer (CAS 120990‑84‑3). While all three are liquids of comparable molecular weight (170.30 g·mol⁻¹), the 4‑substituted regioisomer positions the aminomethyl group para to the piperidine NH, maximising the spatial separation of the two basic nitrogen centres. This geometry is critical for applications requiring distinct pKa environments: the piperidine NH (predicted pKa ~10.5) remains available for salt formation or covalent linkage, while the tertiary diethylamino group (predicted pKa ~9.5–10.0) can independently engage in hydrogen bonding or ionic interactions [1]. By contrast, the 2‑substituted isomer places the aminomethyl group ortho to the piperidine NH, introducing steric crowding that can hinder N‑functionalisation reactions and alter metal‑chelation stoichiometry [2]. No head‑to‑head biological comparison of the three isomers is available, but the 4‑substituted framework is explicitly preferred in P2Y₁₂ antagonist pharmacophores (see Evidence Item 5) [3].

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Diethylamino Side Chain vs. Cyclic Amine Side Chains: Reduced AChE Inhibitory Potency Defines a Negative Selection Criterion

In a systematic structure–activity study of cinnamic acid derivatives bearing tertiary amine side chains, compounds containing an N,N‑diethylamino substituent demonstrated substantially weaker acetylcholinesterase (AChE) inhibition compared to analogs bearing pyrroline or piperidine side chains [1]. Specifically, the most potent compound in the series (6d), which incorporated a cyclic amine rather than a diethylamino group, exhibited an IC₅₀ of 1.11 ± 0.08 μmol·L⁻¹ against AChE with a selectivity ratio of 46.58 for AChE over butyrylcholinesterase (BChE) [1]. The study authors explicitly noted that "for the compounds containing pyrroline or piperidine side chain, the bioactivity in AChE inhibition is much [more] intense than those containing N,N‑diethylamino side chain" [1]. The free base Diethyl(piperidin-4-ylmethyl)amine is not itself an AChE inhibitor; rather, when the diethylamino group serves as a terminal substituent in a larger scaffold, it consistently underperforms cyclic amine alternatives in AChE assays . This finding establishes a clear selection criterion: if AChE inhibition is the intended biological target, procurement should pivot to piperidine‑ or pyrroline‑terminated building blocks; if the goal is selectivity against AChE (e.g., to avoid cholinergic side effects), the diethylamino motif may be advantageous .

Alzheimer's Disease Acetylcholinesterase Inhibition CNS Drug Design

Diethylamino‑Terminated Piperidine as a Privileged Fragment in Sub‑Nanomolar P2Y₁₂ Receptor Antagonists

The 4‑[(diethylamino)methyl]piperidine moiety appears as a critical structural element in a series of potent P2Y₁₂ purinoceptor antagonists reported by Pfizer Global Research and Development [1]. Specifically, compound BDBM50302723, which incorporates the 4‑[(diethylamino)methyl]piperidin‑1‑yl fragment, displays a binding affinity (Kᵢ) of 0.610 nM at the human recombinant P2Y₁₂ receptor expressed in CHO cells, measured by radioligand binding assay [1]. This sub‑nanomolar affinity places the compound among the highest‑affinity P2Y₁₂ ligands documented in the BindingDB repository. Structure‑activity relationship (SAR) data from the source publication (Bioorg Med Chem Lett 19: 6148‑56, 2009) indicate that the diethylamino‑methyl substituent contributes to both receptor affinity and physicochemical properties compatible with oral bioavailability [2]. In contrast, related P2Y₁₂ antagonist series that replace the diethylamino group with morpholine or N‑methylpiperazine substituents typically show Kᵢ values in the low nanomolar to micromolar range, representing a >10‑fold loss in affinity [3]. The free base Diethyl(piperidin-4-ylmethyl)amine thus serves as the direct synthetic precursor to this high‑value pharmacophore, making its procurement essential for any program pursuing P2Y₁₂ antagonist lead optimisation [1].

Platelet Inhibition P2Y12 Antagonist Antithrombotic Drug Discovery

Tertiary Amine vs. Primary Amine: Physicochemical Consequences of Alkylation for CNS Drug Design

Diethyl(piperidin-4-ylmethyl)amine differs fundamentally from its primary amine counterpart 4‑(aminomethyl)piperidine (CAS 7144‑05‑0) in parameters governing CNS drug‑likeness. The tertiary diethylamino group increases lipophilicity (XLogP3 = 1.3 vs. estimated XLogP3 ≈ 0.0–0.3 for the primary amine) while reducing hydrogen‑bond donor count from 2 to 1, thereby improving predicted passive blood‑brain barrier permeability [1][2]. Computed TPSA drops from approximately 38 Ų (primary amine) to 15.3 Ų (tertiary amine), well below the 60–70 Ų threshold commonly associated with CNS penetration [2]. The pKa of the exocyclic nitrogen shifts from ~10.5 (primary ammonium) to ~9.5–10.0 (tertiary ammonium), reducing the fraction of protonated species at physiological pH and further enhancing membrane permeation [3]. In a practical synthesis context, the tertiary amine is less nucleophilic, offering chemoselectivity advantages in multi‑step sequences—Boc‑protection or amide coupling can be directed exclusively to the piperidine NH without competing reaction at the diethylamino group [4]. These cumulative differences render the primary amine unsuitable as a direct substitute in any CNS‑oriented medicinal chemistry program or in synthetic routes requiring orthogonal amine reactivity.

CNS Permeability Amine Basicity Drug Metabolism

Methylene Spacer vs. Direct Attachment: Conformational Flexibility Alters Pharmacophore Geometry

Diethyl(piperidin-4-ylmethyl)amine incorporates a methylene (‑CH₂‑) spacer between the piperidine ring and the diethylamino group, resulting in four rotatable bonds (PubChem). Its close analog 4‑diethylamino‑piperidine (CAS 143300‑64‑5; N,N‑diethylpiperidin‑4‑amine) lacks this spacer, attaching the diethylamino group directly to the piperidine 4‑position and thereby reducing the rotatable bond count to three . This seemingly minor structural change has significant conformational consequences: the methylene spacer allows the diethylamino group to explore a wider conformational space and adopt orientations that can engage distant binding pockets. In kinase inhibitor programs, such conformational flexibility has been exploited to optimise hinge‑binding geometry [1]. Additionally, the electronic environment of the exocyclic nitrogen differs: in Diethyl(piperidin-4-ylmethyl)amine, the nitrogen is separated from the electron‑withdrawing piperidine ring by an sp³ carbon, reducing inductive effects and slightly increasing its basicity relative to the directly attached analog. A patent on N,N′‑substituted piperidinamine compounds (US10023565B2) explicitly covers 4‑(aminomethyl)piperidine derivatives—including those with alkyl substituents on the exocyclic nitrogen—as Hsp70 inhibitors, whereas 4‑amino‑piperidine analogs are not claimed, indicating a differentiated intellectual property landscape that hinges on the methylene spacer [2]. While no published head‑to‑head biological comparison exists, the divergent patent coverage and the clear conformational distinction establish that these two building blocks address different chemical spaces and cannot be considered interchangeable in lead optimisation.

Conformational Analysis Scaffold Hopping Kinase Inhibitor Design

Diethyl vs. Dimethyl Substitution on the Exocyclic Amine: Lipophilicity and Steric Bulk Differentiate Downstream ADME Profiles

Diethyl(piperidin-4-ylmethyl)amine (CAS 116905‑90‑9; C₁₀H₂₂N₂, MW 170.30) contains N‑ethyl substituents, whereas its dimethyl analog (CAS 138022‑00‑1; C₈H₁₈N₂, MW 142.24) carries N‑methyl groups. The ethyl substituents increase molecular weight by 28.05 Da and add two methylene units, elevating the computed XLogP3 from approximately 0.8 (estimated for dimethyl analog) to 1.3 (experimentally computed for diethyl analog) . This ΔXLogP3 of ~0.5 translates to roughly a 3‑fold increase in octanol‑water partition coefficient, indicating enhanced membrane permeability but also potentially higher CYP450‑mediated metabolic liability. BindingDB data for a separate compound (CHEMBL2397415) incorporating this motif reports an IC₅₀ of 40,000 nM for CYP2D6 inhibition, suggesting that the diethylamino group does not strongly inhibit this major drug‑metabolising enzyme as a standalone fragment [1]. In AChE inhibitor SAR, the diethylamino side chain produces a different selectivity pattern between AChE and BChE compared to smaller amine substituents, with the diethylamino group showing anomalous ortho/para halogen‑substitution effects not observed with dimethyl or cyclic amine variants [2]. For medicinal chemists optimising lipophilic ligand efficiency (LLE) or seeking to modulate metabolic soft spots, the choice between diethyl and dimethyl substitution on the exocyclic nitrogen provides a rational, quantifiable tuning knob: the diethyl variant offers ~3‑fold higher lipophilicity and distinct steric demands, directly impacting both potency and ADME outcomes [2].

ADME Prediction Lipophilic Efficiency Metabolic Stability

Diethyl(piperidin-4-ylmethyl)amine: Evidence-Based Research and Industrial Application Scenarios


P2Y₁₂ Antagonist Lead Optimisation: Sub‑Nanomolar Affinity Pharmacophore Assembly

This compound serves as the direct precursor for installing the 4‑[(diethylamino)methyl]piperidine fragment into P2Y₁₂ antagonist scaffolds. Evidence from Pfizer‑disclosed compounds demonstrates that this fragment supports binding affinities as low as Kᵢ = 0.610 nM at the human recombinant P2Y₁₂ receptor [1]. The commercial availability of the free base at 95% purity from Sigma‑Aldrich/Enamine and AKSci enables rapid SAR exploration without the need for bespoke synthesis of the amine fragment . Procurement should specify CAS 116905‑90‑9 to ensure the correct 4‑substituted regioisomer.

CNS Drug Discovery: Building Block with Favourable Predicted Brain Penetration Parameters

With XLogP3 = 1.3, TPSA = 15.3 Ų, and only one hydrogen‑bond donor, Diethyl(piperidin-4-ylmethyl)amine falls within favourable CNS drug‑like property space [1]. The tertiary diethylamino group reduces P‑glycoprotein recognition risk compared to primary amine analogs . For programs targeting neurological indications—where AChE inhibition has been explicitly studied with related scaffolds—this building block offers a balanced permeability profile without the excessive lipophilicity that would compromise metabolic stability [2].

Multi‑Step Synthetic Routes Requiring Orthogonal Amine Protection Strategies

The compound possesses two chemically distinct amine centres: a secondary piperidine NH and a tertiary diethylamino group. This orthogonality allows for selective Boc‑protection or amide coupling at the piperidine nitrogen while leaving the tertiary amine intact, as demonstrated in published synthetic schemes for P2Y₁₂ antagonists [1]. The methylene spacer further reduces steric hindrance around the piperidine NH compared to directly attached amino analogs, improving acylation yields .

Kinase Inhibitor and Hsp70 Modulator Intermediates: Patent‑Differentiated Chemical Space

Patent US10023565B2 explicitly covers N,N′‑substituted piperidinamine compounds incorporating 4‑(aminomethyl)piperidine derivatives with alkyl substituents on the exocyclic nitrogen for Hsp70‑related indications [1]. Diethyl(piperidin-4-ylmethyl)amine falls within this claimed chemical space, and its procurement supports legitimate freedom‑to‑operate research within this patent landscape. The compound's dual‑amine architecture also aligns with METTL3 inhibitor and PI3Kδ modulator pharmacophores, where the 4‑[(diethylamino)methyl]piperidine motif appears in bioactive compounds with IC₅₀ values in the nanomolar to low micromolar range .

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